![molecular formula C12H18O4 B14303968 Ethyl [4-(acetyloxy)cyclohexylidene]acetate CAS No. 113931-83-2](/img/structure/B14303968.png)
Ethyl [4-(acetyloxy)cyclohexylidene]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [4-(acetyloxy)cyclohexylidene]acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound features a cyclohexylidene ring with an acetyloxy group and an ethyl acetate moiety, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl [4-(acetyloxy)cyclohexylidene]acetate can be synthesized through the esterification of 4-(acetyloxy)cyclohexanone with ethyl acetate in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:
[ \text{4-(Acetyloxy)cyclohexanone} + \text{Ethyl acetate} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and catalysts, along with precise control of reaction conditions, ensures the consistent production of the compound on a large scale.
化学反応の分析
Types of Reactions
Ethyl [4-(acetyloxy)cyclohexylidene]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(acetyloxy)cyclohexanone and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, while basic hydrolysis uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products
Hydrolysis: 4-(Acetyloxy)cyclohexanone and ethanol.
Reduction: The corresponding alcohol.
Substitution: Products depend on the nucleophile used.
科学的研究の応用
Ethyl [4-(acetyloxy)cyclohexylidene]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
作用機序
The mechanism of action of ethyl [4-(acetyloxy)cyclohexylidene]acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release active components that may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Ethyl [4-(acetyloxy)cyclohexylidene]acetate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its cyclohexylidene ring and acetyloxy group, which confer distinct chemical properties and reactivity.
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Known for its fruity odor, used in flavorings and fragrances.
Ethyl benzoate: An aromatic ester used in perfumes and as a solvent.
This compound stands out due to its unique structure, making it a valuable compound in various chemical and industrial applications.
特性
CAS番号 |
113931-83-2 |
|---|---|
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC名 |
ethyl 2-(4-acetyloxycyclohexylidene)acetate |
InChI |
InChI=1S/C12H18O4/c1-3-15-12(14)8-10-4-6-11(7-5-10)16-9(2)13/h8,11H,3-7H2,1-2H3 |
InChIキー |
QOIZORNUTPHDSB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=C1CCC(CC1)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


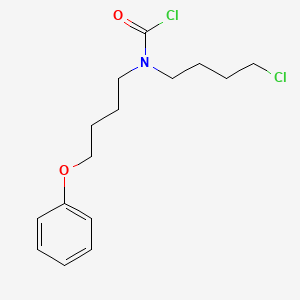
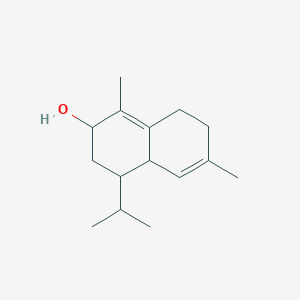
![1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane](/img/structure/B14303897.png)

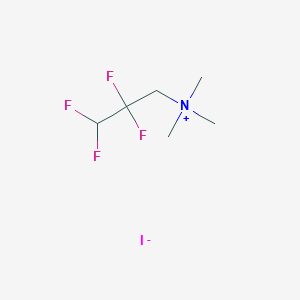
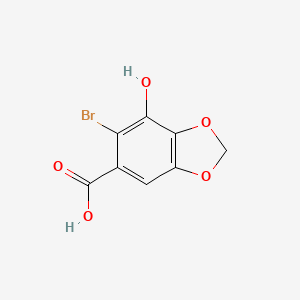
![2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B14303931.png)
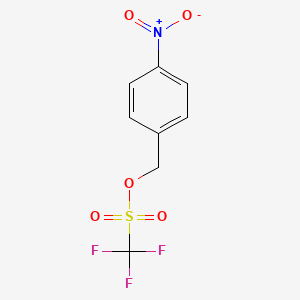
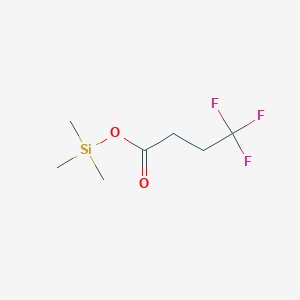
![4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol)](/img/structure/B14303955.png)
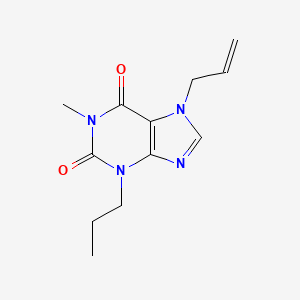
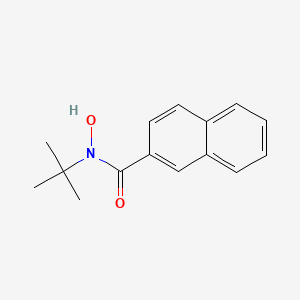
![[4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine](/img/structure/B14303976.png)
![Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol](/img/structure/B14303988.png)
